4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
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Overview
Description
Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom. The thiazole ring is a component of larger compounds, including some pharmaceuticals and dyes .
Synthesis Analysis
Thiazoles can be synthesized through the reaction of α-halo ketones and thioamides. In the pharmaceutical industry, thiazoles are often synthesized through the Hantzsch Thiazole Synthesis, which involves the reaction of α-haloketones, thioamides, and a base .Molecular Structure Analysis
The molecular structure of a thiazole includes a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The exact structure of “4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid” would include additional functional groups attached to this ring .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions and additions. The reactivity of a thiazole can be influenced by the other functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a thiazole will depend on its exact structure. Properties such as density, boiling point, and solubility can be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis of Heterocyclic γ-Amino Acids
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) represent a novel class of constrained heterocyclic γ-amino acids, which are valuable for mimicking secondary protein structures such as helices, β-sheets, turns, and β-hairpins. A versatile chemical route to orthogonally protected ATCs has been developed, centered on cross-Claisen condensations, yielding ATCs in 45–90% yields. This method allows for the introduction of various lateral chains, enhancing the flexibility in designing protein structure mimics (Mathieu et al., 2015).
Novel Fungicide Synthesis
The compound has been utilized in the synthesis of novel fungicides, such as thifuzamide, through a sequence of reactions starting from 2-chloro-4,4,4-trifluoroacetoacetate and culminating in the production of thifuzamide with a yield above 55.4%. This synthesis pathway highlights its role in developing agricultural chemicals (Liu An-chang, 2012).
Fungicidal Activity of Thiadiazole Derivatives
New compounds synthesized using 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid demonstrated certain fungicidal activities, indicating its potential in creating bioactive agents for combating fungal infections (Zhang Ku, 2014).
Conformationally Controlled Heterocyclization
The molecule is key in reactions leading to the formation of thiazoline and thiazole derivatives through conformationally controlled heterocyclization processes, showcasing its versatility in organic synthesis and potential applications in material science and pharmacology (Popkova et al., 1992).
Synthesis of Trifluoromethyl Heterocyclic Compounds
It serves as a precursor in the synthesis of novel bis-trifluoromethyl 4-hydroxy-1,3-thiazoline and thiazole derivatives, highlighting its utility in creating compounds with unique physical and chemical properties, including short intermolecular F–F contacts which could have implications in the development of new materials or chemical sensors (Coyanis et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c1-2-3(4(11)12)13-5(10-2)6(7,8)9/h1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKDYSIOZORCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126889-06-3 |
Source
|
Record name | 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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